N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide: is an organic compound that features a naphthalene ring, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with naphthalen-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Reduction: N-(naphthalen-2-yl)-5-aminothiophene-2-carboxamide.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block in organic synthesis
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to intercalate with DNA and inhibit enzymes is also of interest in medicinal chemistry.
Comparison with Similar Compounds
N-(naphthalen-2-yl)-5-aminothiophene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-(naphthalen-2-yl)-thiophene-2-carboxamide: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: N-(naphthalen-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-naphthalen-2-yl-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-15(13-7-8-14(21-13)17(19)20)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBZAPXPGONLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.